molecular formula C16H15BrClNO2 B10885571 2-(4-bromophenoxy)-N-[2-(4-chlorophenyl)ethyl]acetamide

2-(4-bromophenoxy)-N-[2-(4-chlorophenyl)ethyl]acetamide

Cat. No.: B10885571
M. Wt: 368.7 g/mol
InChI Key: HNLVFSBSNPSWLD-UHFFFAOYSA-N
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Description

2-(4-bromophenoxy)-N-[2-(4-chlorophenyl)ethyl]acetamide is an organic compound that contains both bromine and chlorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromophenoxy)-N-[2-(4-chlorophenyl)ethyl]acetamide typically involves the reaction of 4-bromophenol with 2-chloroethylamine to form 2-(4-bromophenoxy)ethylamine. This intermediate is then reacted with 4-chlorophenylacetyl chloride to yield the final product. The reaction conditions often include the use of a base such as triethylamine and solvents like dichloromethane.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-bromophenoxy)-N-[2-(4-chlorophenyl)ethyl]acetamide can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as sodium methoxide or potassium tert-butoxide.

    Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions can lead to changes in the oxidation state of the compound.

Scientific Research Applications

2-(4-bromophenoxy)-N-[2-(4-chlorophenyl)ethyl]acetamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-bromophenoxy)-N-[2-(4-chlorophenyl)ethyl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to changes in their activity. The exact pathways involved depend on the specific biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-(2-(4-bromophenoxy)propionyl)carbohydrazonoyl)phenyl 2-thiophenecarboxylate
  • 4-(2-(2-(4-bromophenoxy)propionyl)carbohydrazonoyl)phenyl 4-chlorobenzoate

Uniqueness

2-(4-bromophenoxy)-N-[2-(4-chlorophenyl)ethyl]acetamide is unique due to its specific combination of bromine and chlorine atoms, which can influence its reactivity and interactions with biological targets. This makes it a valuable compound for various research applications.

Properties

Molecular Formula

C16H15BrClNO2

Molecular Weight

368.7 g/mol

IUPAC Name

2-(4-bromophenoxy)-N-[2-(4-chlorophenyl)ethyl]acetamide

InChI

InChI=1S/C16H15BrClNO2/c17-13-3-7-15(8-4-13)21-11-16(20)19-10-9-12-1-5-14(18)6-2-12/h1-8H,9-11H2,(H,19,20)

InChI Key

HNLVFSBSNPSWLD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CCNC(=O)COC2=CC=C(C=C2)Br)Cl

Origin of Product

United States

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